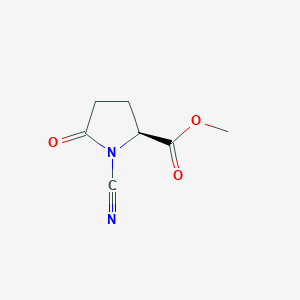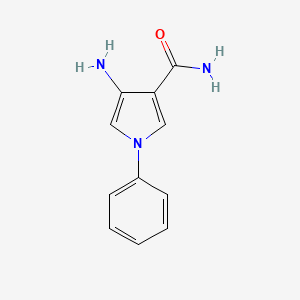![molecular formula C8H16N2O B12887129 2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol](/img/structure/B12887129.png)
2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol is a heterocyclic compound that features a fused bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the oxidative cyclization of allyltosylamides in the presence of palladium acetate (Pd(OAc)2) and acetic acid, with silver acetate (AgOAc) used to regenerate the catalyst . Another approach employs palladium trifluoroacetate (Pd(TFA)2) as a catalyst for the cyclocondensation of ethyl glyoxylate with an amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring the safety and efficiency of the process.
化学反応の分析
Types of Reactions
2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds include other hexahydropyrrolo derivatives and related heterocyclic structures such as:
Hexahydropyrrolo[2,3-b]indole: Known for its biological properties and applications in medicinal chemistry.
Pyrrol-2-ones: Display a broad spectrum of biological activity and are used in pharmaceuticals.
Uniqueness
2-(Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)ethanol is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC名 |
2-(2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl)ethanol |
InChI |
InChI=1S/C8H16N2O/c11-2-1-10-5-7-3-9-4-8(7)6-10/h7-9,11H,1-6H2 |
InChIキー |
AHCIDZDXEZJNJK-UHFFFAOYSA-N |
正規SMILES |
C1C2CN(CC2CN1)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)

methyl}quinolin-8-ol](/img/structure/B12887067.png)




![(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12887117.png)


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)

